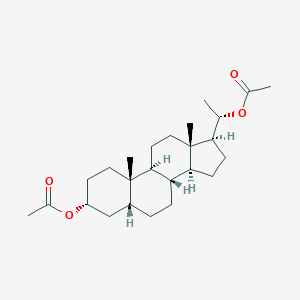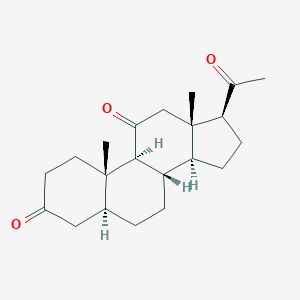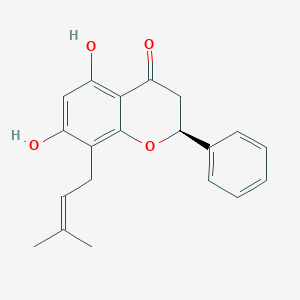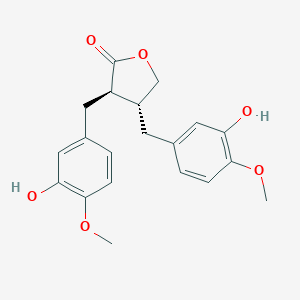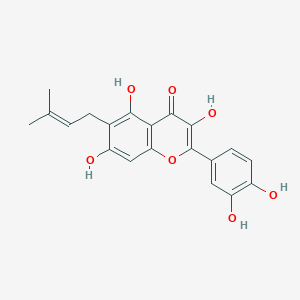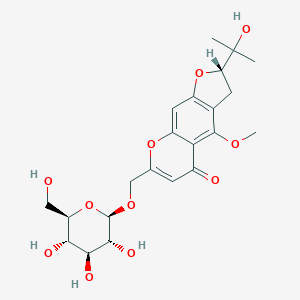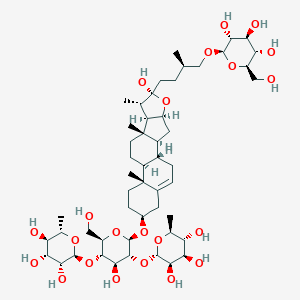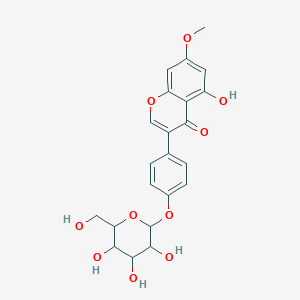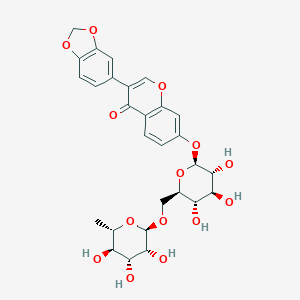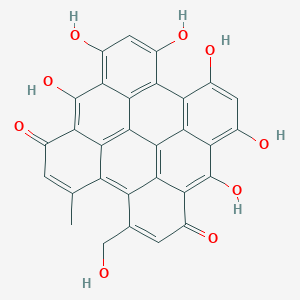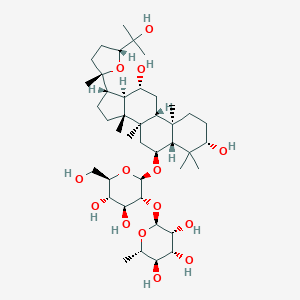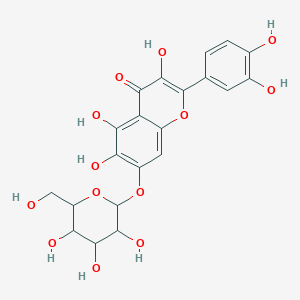
Quercetagitrin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetagitrin can be synthesized through the extraction of marigold flowers. The process involves the use of solvents such as ethanol or methanol to extract the flavonoid from the plant material. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale extraction from marigold flowers. The flowers are harvested, dried, and then subjected to solvent extraction. The crude extract is further purified using advanced chromatographic methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Quercetagitrin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Quercetagitrin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Mechanism of Action
Quercetagitrin exerts its effects through several molecular mechanisms:
Inhibition of Protein Tyrosine Phosphatases: By inhibiting PTPN6 and PTPN9, this compound enhances insulin signaling and glucose uptake in cells.
Activation of AMPK Pathway: It increases the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Reduction of Tau Phosphorylation: this compound inhibits tau aggregation and reduces tau phosphorylation, thereby protecting neurons from degeneration.
Comparison with Similar Compounds
Quercetagitrin is unique among flavonoids due to its specific molecular structure and biological activities. Similar compounds include:
Quercetin: A widely studied flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anti-cancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant and anti-diabetic properties.
This compound stands out due to its dual inhibition of PTPN6 and PTPN9, making it a promising candidate for the treatment of type 2 diabetes and neurodegenerative diseases .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTDRZPBDLMCLB-HSOQPIRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970146 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-75-4 | |
| Record name | Quercetagitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetagitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCETAGITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX1W79Z8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Quercetagitrin has been shown to inhibit both protein tyrosine phosphatase non-receptor type 6 (PTPN6) and PTPN9. [] This dual inhibition leads to enhanced glucose uptake in C2C12 myoblasts, likely through the increased phosphorylation of adenosine monophosphate-activated protein kinase (AMPK) and Akt. [] In Alzheimer's disease models, this compound inhibits tau aggregation and phosphorylation, [] potentially by reducing neuroinflammation via inhibition of NF-κB activation. []
A: While the provided abstracts don’t explicitly state the molecular formula and weight, this compound (Quercetagetin-7-O-glucoside) can be deduced as C27H30O17 with a molecular weight of 610.5 g/mol based on its structure. Spectroscopic data can be found in research focusing on its isolation and characterization, such as the study by Attree et al. []
ANone: The available research focuses on this compound's biological activity rather than its catalytic properties. Therefore, there's no information on its potential catalytic activity or applications based on the provided abstracts.
ANone: The provided abstracts don't mention any computational chemistry studies or QSAR models specifically developed for this compound. This could be a potential area for future research to further explore its structure-activity relationships and optimize its properties.
A: While the abstracts don't offer a detailed structure-activity relationship analysis, one study observes that this compound effectively inhibits degranulation and arachidonic acid release in rat neutrophils, suggesting its structure plays a role in its anti-inflammatory effects. [] Further investigation is needed to understand how specific structural modifications might impact its activity and selectivity profiles.
ANone: The abstracts provide limited insights into this compound's stability and formulation strategies. Further research is needed to evaluate its stability under various conditions (e.g., pH, temperature, light) and develop optimal formulations to enhance its solubility, bioavailability, and therapeutic potential.
ANone: The provided abstracts focus on the compound's biological activity and do not address SHE regulations. As a natural product, evaluating its safety profile, potential environmental impacts, and compliance with relevant regulations is crucial for future development and applications.
A: In vitro studies demonstrate this compound’s ability to inhibit PTPN6 and PTPN9, [] reduce tau aggregation and phosphorylation, [] and display antioxidant activity through various mechanisms. [] In vivo studies using P301S-tau transgenic mice reveal its potential to restore cognitive deficits, prevent neuron loss, and reduce NFT formation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


